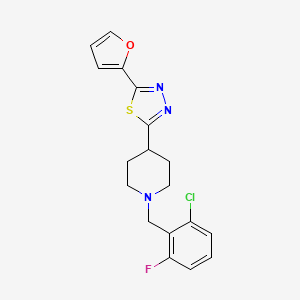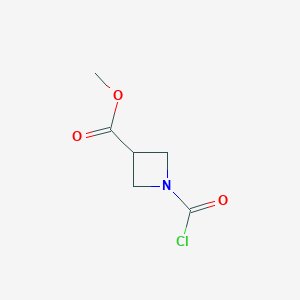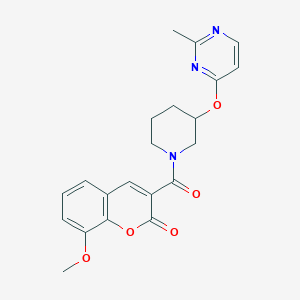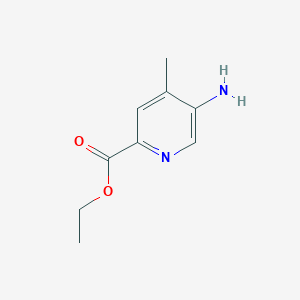
2-(Benzyloxy)acetamide
Vue d'ensemble
Description
2-(Benzyloxy)acetamide is an organic compound characterized by the presence of a benzyloxy group attached to an acetamide moiety
Applications De Recherche Scientifique
2-(Benzyloxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Orientations Futures
The future directions of “2-(Benzyloxy)acetamide” research could involve the design of new derivatives of phenoxy acetamide that proved to be successful agents in view of safety and efficacy to enhance life quality . Additionally, the development of further catalytic schemes that target the preparation of a variety of specialty chemicals using carbon dioxide as a building block could be a promising direction .
Mécanisme D'action
Target of Action
The compound “2-(Benzyloxy)acetamide” contains an acetamide functional group. Acetamide derivatives are known to interact with various biological targets, including enzymes and receptors . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For instance, if the target is an enzyme, the compound might act as an inhibitor, altering the enzyme’s activity .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s challenging to summarize the affected biochemical pathways. Acetamide derivatives can be involved in various biochemical processes, including signal transduction and metabolic pathways .
Analyse Biochimique
Biochemical Properties
It is known that the compound has a molecular weight of 165.19
Cellular Effects
A related compound, 2-benzoyl-phenoxy acetamide, has been shown to have potent antitumor and proapoptotic activity against Ehrlich Ascites Tumor (EAT) cells in vivo
Molecular Mechanism
It is known that benzylic halides can react via an SN1 pathway, via the resonance-stabilized carbocation
Metabolic Pathways
It is known that indole and its derivatives, which are structurally similar to 2-(Benzyloxy)acetamide, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)acetamide typically involves the reaction of benzyl alcohol with chloroacetamide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol is replaced by the acetamide group.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common bases used in the reaction include sodium hydroxide or potassium carbonate.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzyloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The acetamide group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used under basic conditions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Benzyl Acetamide: Similar structure but lacks the benzyloxy group.
Phenoxyacetamide: Contains a phenoxy group instead of a benzyloxy group.
Benzyl Alcohol: Precursor in the synthesis of 2-(Benzyloxy)acetamide.
Uniqueness: this compound is unique due to the presence of both the benzyloxy and acetamide groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
IUPAC Name |
2-phenylmethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDCOXYEPSQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5774-77-6 | |
| Record name | 2-(benzyloxy)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-[4-(prop-2-enoylamino)benzoyl]morpholin-3-yl]acetate](/img/structure/B2937620.png)
![3-chloro-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2937621.png)

![4-ETHOXY-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BENZAMIDE](/img/structure/B2937625.png)
![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)
![(Z)-methyl 3-ethyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2937629.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2937630.png)


![1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937640.png)
